2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy-
Overview
Description
2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a hydroxyl group and a dimethylphenyl substituent. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, fragrances, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- can be achieved through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with 2,3-dimethylphenyl magnesium bromide, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to attach the dimethylphenyl group to the cyclohexenone ring. Additionally, continuous flow reactors can be utilized to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-keto-.
Reduction: Formation of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3,5-dihydroxy-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: Similar structure but lacks the dimethylphenyl group.
2-Cyclohexen-1-one, 3-hydroxy-: Similar structure but lacks the dimethylphenyl group.
2-Cyclohexen-1-one, 5-phenyl-3-hydroxy-: Similar structure but lacks the dimethyl substituents on the phenyl group.
Uniqueness
2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- is unique due to the presence of both the hydroxyl group and the dimethylphenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-3-hydroxycyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-5,8,11,15H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNKJYHQOBEKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC(=CC(=O)C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549795 | |
Record name | 5-Hydroxy-2',3'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87821-81-6 | |
Record name | 5-Hydroxy-2',3'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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